molecular formula C26H29NO7 B4542127 7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B4542127
M. Wt: 467.5 g/mol
InChI Key: DABUTMDPQBTAQG-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the dimethoxy and trimethoxyphenyl groups. Common reagents used in these reactions include methoxybenzaldehyde derivatives, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Potentially inhibits specific enzymes involved in disease processes.

    Receptor Binding: May bind to certain receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: Could influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 7-(3,4,5-trimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione lies in its specific arrangement of methoxy groups and the tetrahydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO7/c1-30-20-7-6-14(10-21(20)31-2)15-8-18-25(19(28)9-15)17(13-24(29)27-18)16-11-22(32-3)26(34-5)23(12-16)33-4/h6-7,10-12,15,17H,8-9,13H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABUTMDPQBTAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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7-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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